molecular formula C21H28O3Si B12749576 Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- CAS No. 134134-01-3

Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-

Cat. No.: B12749576
CAS No.: 134134-01-3
M. Wt: 356.5 g/mol
InChI Key: ZAKOJRCCVOAJNW-UHFFFAOYSA-N
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Description

Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It features a silane core with various functional groups attached, including a dimethyl-2-propenyl group and a phenyl group substituted with a propyl-2,6,7-trioxabicyclo(222)oct-1-yl moiety

Preparation Methods

The synthesis of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. The synthetic route may include the following steps:

    Preparation of the silane core: This involves the reaction of a suitable silane precursor with dimethyl-2-propenyl groups under controlled conditions.

    Attachment of the phenyl group: The phenyl group, substituted with the propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl moiety, is introduced through a series of coupling reactions.

    Final assembly: The final step involves the coupling of the phenyl group with the silane core to form the desired compound.

Industrial production methods may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized silane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane products.

    Substitution: The compound can undergo substitution reactions where functional groups attached to the silane core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:

    Propyl-cannabinol allyldimethylsilyl ether: This compound has a similar silane core but different substituents, leading to distinct chemical and biological properties.

    Dimethyl(2-methyl-2-propanyl){[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl]ethynyl}silane: This compound has a similar structure but different functional groups, resulting in unique reactivity and applications.

The uniqueness of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

134134-01-3

Molecular Formula

C21H28O3Si

Molecular Weight

356.5 g/mol

IUPAC Name

dimethyl-prop-2-enyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane

InChI

InChI=1S/C21H28O3Si/c1-5-12-20-15-22-21(23-16-20,24-17-20)19-9-7-18(8-10-19)11-14-25(3,4)13-6-2/h6-10H,2,5,12-13,15-17H2,1,3-4H3

InChI Key

ZAKOJRCCVOAJNW-UHFFFAOYSA-N

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC=C

Origin of Product

United States

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